molecular formula C5H2Br3N B189418 3,4,5-Tribromopyridine CAS No. 2457-48-9

3,4,5-Tribromopyridine

Cat. No. B189418
Key on ui cas rn: 2457-48-9
M. Wt: 315.79 g/mol
InChI Key: CWYVUHWKGWQPLP-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To a solution of MeOH (0.115 mL, 2.85 mmol) and THF (0.5 mL) at 0° C. was added sodium hydride (60% dispersion, 114 mg, 2.85 mmol). After stirring for 15 min, Intermediate 31B (600 mg, 1.900 mmol) was added, and the resulting mixture was stirred at room temperature for 19 hours, diluted with water (3 mL) and extracted with EtOAc (2×10 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 31 (0.480 g, 1.798 mmol, 95% yield) as a beige color solid. MS (ES): m/z=267.9 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 8.68 (2 H, s), 3.99 (3 H, s). Intermediate 31 was used in the synthesis of Example 185.
Name
Quantity
0.115 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
CO.C1C[O:6][CH2:5]C1.[H-].[Na+].[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([Br:18])[C:16]=1Br>O>[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([Br:18])[C:16]=1[O:6][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
0.115 mL
Type
reactant
Smiles
CO
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
114 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1Br)Br
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 19 hours
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1OC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.798 mmol
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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